O,O,S-Tripropan-2-yl phosphorodithioate

描述

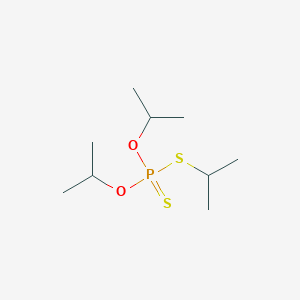

O,O,S-Tripropan-2-yl phosphorodithioate is an organophosphorus compound characterized by a central phosphorus atom bonded to two isopropyl (propan-2-yl) groups via oxygen atoms and one isopropyl group via a sulfur atom in a dithiophosphate configuration. These compounds are typically used as insecticides, acetylcholinesterase inhibitors, or chemical intermediates, with their toxicity and reactivity heavily influenced by substituent groups .

属性

CAS 编号 |

20442-31-3 |

|---|---|

分子式 |

C9H21O2PS2 |

分子量 |

256.4 g/mol |

IUPAC 名称 |

di(propan-2-yloxy)-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21O2PS2/c1-7(2)10-12(13,11-8(3)4)14-9(5)6/h7-9H,1-6H3 |

InChI 键 |

WJGARIHIYIDRAF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OP(=S)(OC(C)C)SC(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: O,O,S-Triisopropyl phosphorodithioate can be synthesized through the reaction of phosphorus trichloride with isopropyl alcohol and hydrogen sulfide. The reaction typically involves the following steps:

Phosphorylation: Phosphorus trichloride reacts with isopropyl alcohol to form O,O-diisopropyl phosphorochloridate.

Sulfurization: The O,O-diisopropyl phosphorochloridate is then treated with hydrogen sulfide to introduce the sulfur atoms, resulting in the formation of O,O,S-Triisopropyl phosphorodithioate.

Industrial Production Methods: Industrial production of O,O,S-Triisopropyl phosphorodithioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: O,O,S-Triisopropyl phosphorodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.

Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as transition metal complexes.

Major Products Formed:

Oxidation: Phosphorothioates and phosphates.

Reduction: Phosphines and reduced phosphorus species.

Substitution: Alkyl or aryl-substituted phosphorodithioates.

科学研究应用

Chemistry: O,O,S-Triisopropyl phosphorodithioate is used as a reagent in organic synthesis, particularly in the preparation of phosphorothioate and phosphorodithioate derivatives. It is also employed in the study of phosphorus-sulfur chemistry.

Biology: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymes and cellular processes. It serves as a model compound for investigating the toxicity and biochemical interactions of phosphorodithioates.

Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. It also finds applications in the formulation of pesticides and herbicides.

作用机制

The mechanism of action of O,O,S-Triisopropyl phosphorodithioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can disrupt normal cellular processes and result in various biochemical effects.

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes such as acetylcholinesterase and other phosphatases.

Pathways: It affects pathways involved in neurotransmission and cellular signaling.

相似化合物的比较

The following analysis compares O,O,S-Tripropan-2-yl phosphorodithioate with structurally related phosphorodithioates and phosphonothioates, focusing on molecular properties, toxicity, and applications.

Structural and Chemical Properties

Table 1: Key Structural and Chemical Properties

| Compound Name | Molecular Formula | CAS RN | Substituent Groups | Key Features |

|---|---|---|---|---|

| This compound | C9H21O2PS2 (hypothetical) | Not listed | Three isopropyl groups (O,O,S) | High lipophilicity due to branched alkyl chains |

| Prothoate (O,O-Diethyl S-(isopropylcarbamoylmethyl) phosphorodithioate) | C9H20NO3PS2 | 2275-18-5 | Diethyl (O,O), isopropylcarbamoylmethyl (S) | Carbamoyl group enhances systemic toxicity |

| Azinphos-methyl | C10H12N3O3PS2 | 86-50-0 | Dimethyl (O,O), benzotriazinylmethyl (S) | Aromatic heterocycle increases environmental persistence |

| Disyston (O,O-Diethyl S-2-ethylthioethyl phosphorodithioate) | C8H19O2PS3 | 298-04-4 | Diethyl (O,O), ethylthioethyl (S) | Aliphatic thioether improves volatility |

Key Observations :

- Substituent Effects: this compound’s isopropyl groups likely increase its lipophilicity compared to ethyl (Prothoate, Disyston) or methyl (Azinphos-methyl) substituents.

- Reactivity : The sulfur atom in dithiophosphate esters is susceptible to oxidation, but bulky isopropyl groups may sterically hinder hydrolysis, increasing environmental stability .

Toxicity and Hazard Profiles

Table 2: Acute Toxicity Data

Key Observations :

- Toxicity Trends : Prothoate and Disyston, with ethyl substituents, exhibit lower LD50 values (higher toxicity) than hypothetical this compound. This may reflect enhanced metabolic activation of ethyl groups compared to bulkier isopropyl chains .

- Mechanistic Differences : Azinphos-methyl’s benzotriazinylmethyl group facilitates covalent binding to AChE, leading to prolonged inhibition, whereas carbamoyl-containing Prothoate acts as a systemic toxin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。